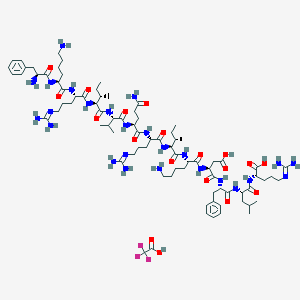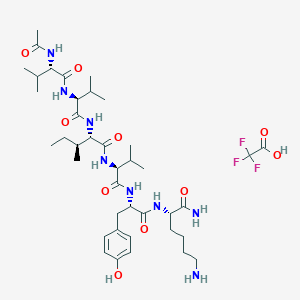
Tau Peptide (277-291) Trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tau Peptide (277-291) Trifluoroacetate is a polypeptide that can be found by peptide screening . Peptide screening is a research tool that pools active peptides primarily by immunoassay . It can be used for protein interaction, functional analysis, epitope screening, especially in the field of agent research and development .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 1703.04 and a chemical formula of C73H131N21O23S . It is stored at temperatures below -15°C .Wissenschaftliche Forschungsanwendungen
Role in Alzheimer's Disease Research
Research into tau peptides, including Tau Peptide (277-291) Trifluoroacetate, has significantly contributed to our understanding of neurodegenerative diseases, particularly Alzheimer's disease (AD). Tau proteins play a critical role in the stability of microtubules in neurons. In pathological states, such as AD, tau proteins become hyperphosphorylated, losing their ability to stabilize microtubules and beginning to form aggregates known as neurofibrillary tangles (NFTs) within neurons. Studies on the differences between human and murine Tau have highlighted the importance of the N-terminal sequence in the tau protein's interaction with other proteins and its secretion patterns, suggesting that the specific sequences within tau proteins, including the region encompassing amino acids 277-291, may have unique roles in these processes (Hernández et al., 2020)(Hernández et al., 2020).
Understanding Tau Pathology
Further research has explored the mechanisms behind tau pathology, including the formation of tau oligomers and fibrils, which are key features in the progression of AD and other tauopathies. Investigations into the self-assembly of Aβ and tau have shown that certain compounds, such as polyphenols, can inhibit the toxic aggregation of tau, suggesting potential therapeutic strategies against AD (Zheng et al., 2019)(Zheng et al., 2019). These studies highlight the importance of tau peptides in understanding the molecular underpinnings of tauopathies and in identifying novel intervention points.
Biomarker Development
Research has also focused on the potential of tau proteins as biomarkers for neurodegenerative diseases. The analysis of cerebrospinal fluid (CSF) and interstitial fluid following traumatic brain injury (TBI) has indicated that elevated levels of tau proteins, including specific fragments like this compound, may serve as biomarkers for neuronal damage and neurodegeneration, correlating with clinical outcomes and potentially serving as early indicators of disease progression or response to treatment (Tsitsopoulos & Marklund, 2013)(Tsitsopoulos & Marklund, 2013).
Therapeutic Targets
The development of tau-targeting therapies has been a significant area of application for research into tau peptides. With the relative failure of Aβ-targeting treatments in clinical trials, the focus has shifted towards tau as a more promising target. Studies have reviewed the status of tau-targeting therapies, including immunotherapies and inhibitors of tau aggregation, highlighting the potential of these approaches in mitigating tau pathology and providing new avenues for treatment (Congdon & Sigurdsson, 2018)(Congdon & Sigurdsson, 2018).
Zukünftige Richtungen
Future research on tau-targeted therapeutics is promising. Newer strategies such as the development of medium-molecular-weight drugs (peptide- or oligonucleotide-based drugs) and high-molecular-weight drugs (antibody-based drugs) provide alternative pathways to preventing the formation of abnormal tau . Recent studies also suggest that tau droplet formation by liquid-liquid phase separation may be the initial step in aberrant tau aggregation .
Wirkmechanismus
Target of Action
Tau Peptide (277-291) Trifluoroacetate is a polypeptide that can be discovered through peptide screening
Mode of Action
It is known that peptide screening, a method primarily using immunoassay, is used to pool active peptides . This method can be used for protein interaction and functional analysis .
Biochemical Pathways
Peptide screening, the method used to discover this compound, can be used for epitope screening, which is particularly useful in the field of agent research and development .
Eigenschaften
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C73H131N21O23S.C2HF3O2/c1-11-38(9)56(80)70(113)94-58(39(10)12-2)72(115)89-46(29-53(78)98)65(108)82-40(19-13-16-24-74)59(102)81-41(20-14-17-25-75)60(103)85-44(27-35(3)4)63(106)88-48(31-55(100)101)66(109)86-45(28-36(5)6)64(107)91-50(33-96)69(112)87-47(30-54(79)99)67(110)93-57(37(7)8)71(114)84-43(22-23-52(77)97)62(105)90-49(32-95)68(111)83-42(21-15-18-26-76)61(104)92-51(34-118)73(116)117;3-2(4,5)1(6)7/h35-51,56-58,95-96,118H,11-34,74-76,80H2,1-10H3,(H2,77,97)(H2,78,98)(H2,79,99)(H,81,102)(H,82,108)(H,83,111)(H,84,114)(H,85,103)(H,86,109)(H,87,112)(H,88,106)(H,89,115)(H,90,105)(H,91,107)(H,92,104)(H,93,110)(H,94,113)(H,100,101)(H,116,117);(H,6,7)/t38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,56-,57-,58-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXOQVUBDBPUVFT-QGNNVVSNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)O)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CS)C(=O)O)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C75H132F3N21O25S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1817.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














